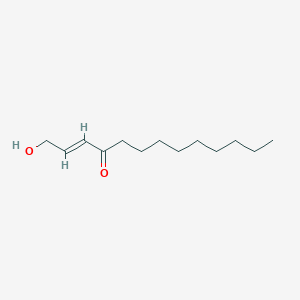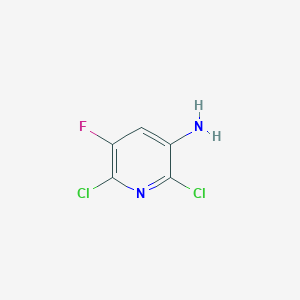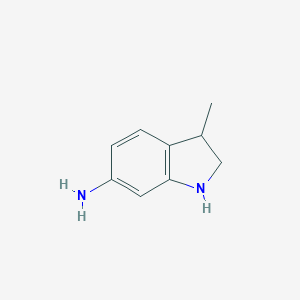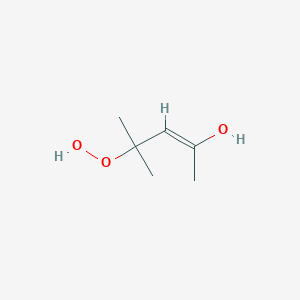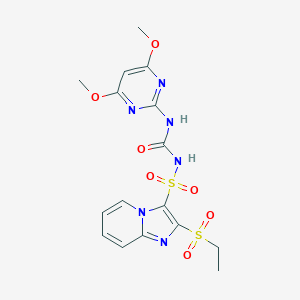![molecular formula C12H7NO4 B120126 (2-Nitro-phenyl)-[1,4]benzoquinone CAS No. 105946-79-0](/img/structure/B120126.png)
(2-Nitro-phenyl)-[1,4]benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Nitro-phenyl)-[1,4]benzoquinone” is a type of benzoquinone, which is a quinone with a single benzene ring . It is a slightly yellow to yellow-brown crystalline powder . The molecular formula is C6H3NO4, and it has an average mass of 153.092 Da .
Synthesis Analysis
The synthesis of benzoquinones typically involves the oxidation of phenols . The oxidation of phenol by chromic acid produces a dicarbonyl compound known as para-benzoquinone, also known as 1,4-benzoquinone or simply quinone . These compounds can be easily reduced to their dihydroxybenzene analogs, which are used to prepare quinones .Molecular Structure Analysis
The molecular structure of “(2-Nitro-phenyl)-[1,4]benzoquinone” consists of a benzene ring with two carbonyl groups (C=O) and a nitro group (NO2) attached . The exact structure can be found in chemical databases such as ChemSpider .Chemical Reactions Analysis
Benzoquinones, including “(2-Nitro-phenyl)-[1,4]benzoquinone”, can undergo various chemical reactions. For instance, they can be reduced to their dihydroxybenzene analogs . They can also participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
“(2-Nitro-phenyl)-[1,4]benzoquinone” is a slightly yellow to yellow-brown crystalline powder . Its molecular formula is C6H3NO4, and it has an average mass of 153.092 Da . More detailed physical and chemical properties may be found in specialized chemical databases .Future Directions
Research on benzoquinones, including “(2-Nitro-phenyl)-[1,4]benzoquinone”, is ongoing. For instance, studies have been conducted on the photochemical reactions between 1,4-benzoquinone and superoxide anion radicals . Such research could lead to a better understanding of the roles of these compounds in various chemical and biological processes .
properties
IUPAC Name |
2-(2-nitrophenyl)cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO4/c14-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)13(16)17/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIXMRYIRAVZJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C=CC2=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitro-phenyl)-[1,4]benzoquinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)
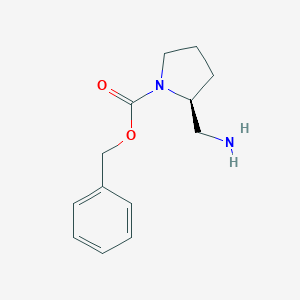
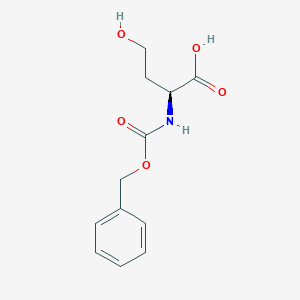
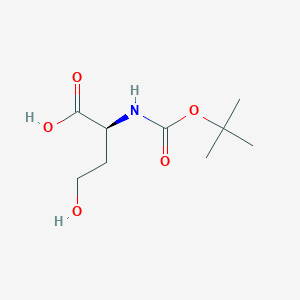
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)
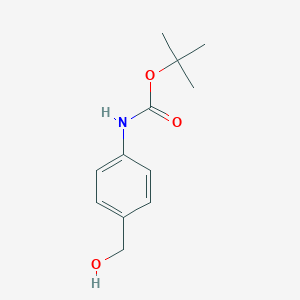
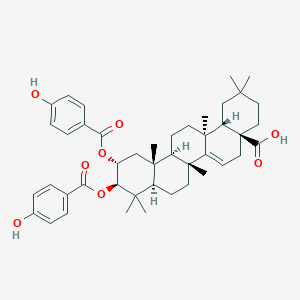
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
